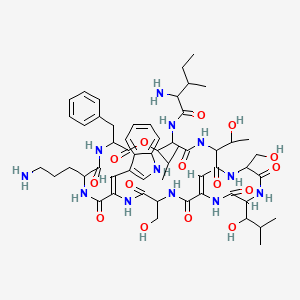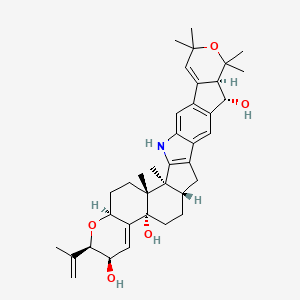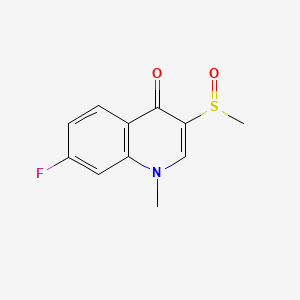
フロセキナン
概要
説明
フロセキナンは、英国ブーツ社が発見・開発したキノロン系血管拡張薬です。短期間、マノプラックスという商品名で販売されていました。 この化合物は、1992年に米国と英国で、アンジオテンシン変換酵素阻害剤またはジギタリスを服用できない心不全患者に対する治療薬として承認されました 。 臨床試験で死亡率の上昇が観察されたため、1993年に市場から撤退しました 。
科学的研究の応用
Flosequinan has been extensively studied for its pharmacological effects, particularly in the treatment of heart failure. It has been shown to increase exercise capacity and improve symptoms in patients with chronic heart failure . Additionally, it has been used in pharmacokinetic studies to model the concentration-time profiles of the parent compound and its metabolites .
In chemistry, Flosequinan serves as a model compound for studying the reactivity of quinolone derivatives. In biology and medicine, it has been used to investigate the mechanisms of vasodilation and the effects of vasodilators on cardiac function.
Safety and Hazards
作用機序
フロセキナンは、主に血管拡張によって効果を発揮します。 血管の平滑筋を弛緩させ、血管抵抗の低下と血流の増加につながります 。 その作用機序に関与する正確な分子標的と経路は完全には解明されていませんが、血管平滑筋細胞におけるカルシウムシグナル伝達の調節に関与すると考えられています 。
生化学分析
Biochemical Properties
Flosequinan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a vasodilator by relaxing the smooth muscles in blood vessels. Flosequinan interacts with enzymes such as phosphodiesterases, which are involved in the breakdown of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Flosequinan increases the levels of cAMP and cGMP, leading to vasodilation and improved blood flow .
Cellular Effects
Flosequinan has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, Flosequinan enhances the contractility of the heart by increasing the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG). These kinases phosphorylate target proteins that regulate calcium handling and myocardial contraction . Additionally, Flosequinan affects endothelial cells by promoting the release of nitric oxide (NO), a potent vasodilator that further enhances blood flow .
Molecular Mechanism
The molecular mechanism of Flosequinan involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Flosequinan binds to and inhibits phosphodiesterases, leading to increased levels of cAMP and cGMP. This inhibition results in the activation of PKA and PKG, which phosphorylate various target proteins involved in vasodilation and myocardial contraction . Furthermore, Flosequinan modulates gene expression by influencing transcription factors that regulate the expression of genes involved in vascular tone and cardiac function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flosequinan change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Flosequinan remains stable under physiological conditions, allowing for sustained vasodilatory effects . Prolonged exposure to Flosequinan can lead to desensitization of the target enzymes and receptors, reducing its efficacy over time . Additionally, long-term studies have indicated potential adverse effects on cellular function, including increased oxidative stress and apoptosis in cardiac cells .
Dosage Effects in Animal Models
The effects of Flosequinan vary with different dosages in animal models. At low doses, Flosequinan effectively reduces blood pressure and improves cardiac output without significant adverse effects . At higher doses, Flosequinan can cause toxic effects, including hypotension, tachycardia, and increased mortality . These threshold effects highlight the importance of careful dosage optimization to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
Flosequinan is involved in various metabolic pathways, including its metabolism by liver enzymes. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which convert Flosequinan into its active metabolites . These metabolites further interact with enzymes and cofactors involved in vasodilation and cardiac function. Flosequinan also affects metabolic flux by altering the levels of key metabolites such as cAMP and cGMP, which play crucial roles in cellular signaling and energy metabolism .
Transport and Distribution
Flosequinan is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including the heart and blood vessels . Flosequinan interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments. These interactions influence its localization and concentration within tissues, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of Flosequinan plays a crucial role in its activity and function. Flosequinan is primarily localized in the cytoplasm and mitochondria of target cells . It interacts with mitochondrial enzymes and proteins involved in energy production and oxidative stress regulation. Additionally, Flosequinan undergoes post-translational modifications that direct it to specific subcellular compartments, enhancing its therapeutic effects .
準備方法
フロセキナンは、4-フルオロアントラニル酸から始まる多段階プロセスによって合成できます。 合成経路には、以下の手順が含まれます :
環化: 4-フルオロアントラニル酸をホスゲンと環化させて中間体を形成します。
メチル化: 次に、中間体をメチル化します。
スルホキシド化: メチル化された生成物はスルホキシド化を受けます。
環化: 最後の環化ステップでフロセキナンが生成されます。
工業生産方法では、通常、これらの手順を最適化して、収量と純度を最大化し、コストと環境への影響を最小限に抑えています。
化学反応の分析
フロセキナンは、以下を含むいくつかの種類の化学反応を受けます。
酸化: スルホン誘導体を形成するために酸化できます。
還元: 還元反応により、スルホキシド基をスルフィドに戻すことができます。
置換: キノリン環でさまざまな置換反応が起こる可能性があります。
これらの反応で使用される一般的な試薬と条件には、酸化のためのm-クロロ過安息香酸などの酸化剤と、還元のための水素化ホウ素ナトリウムなどの還元剤が含まれます 。これらの反応から生成される主要な生成物には、フロセキナン のスルホン誘導体とスルフィド誘導体が含まれます。
4. 科学研究への応用
フロセキナンは、その薬理作用、特に心不全の治療における効果について広く研究されてきました。 慢性心不全患者における運動能力の向上と症状の改善が示されています 。 さらに、薬物動態研究で使用されており、親化合物とその代謝物の濃度時間プロファイルをモデル化しています 。
化学では、フロセキナンはキノロン誘導体の反応性を調べるためのモデル化合物として役立ちます。生物学および医学では、血管拡張のメカニズムと血管拡張薬が心臓機能に及ぼす影響を調査するために使用されてきました。
類似化合物との比較
フロセキナンは、水素化キノリンにケトン基を有する化合物である、ヒドロキノロン類に属します 。類似の化合物には、以下が含まれます。
シプロフロキサシン: 細菌感染症の治療に使用される抗生物質。
ノルフロキサシン: 構造の類似した別の抗生物質。
エノキサシン: 尿路感染症の治療に使用されます。
フロセキナンは、これらの化合物の中で、上記抗生物質では観察されない血管拡張作用がある点でユニークです。この独自性は、心臓薬理学の研究において特に価値があります。
特性
IUPAC Name |
7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGONJYYUKVHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048833 | |
| Record name | Flosequinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76568-02-0 | |
| Record name | Flosequinan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76568-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flosequinan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flosequinan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13228 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flosequinan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLOSEQUINAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NB119DLU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of flosequinan?
A1: Flosequinan is a direct-acting vasodilator that primarily exerts its effects by relaxing both arterial and venous smooth muscle. [, ] This vasodilation leads to a decrease in systemic and pulmonary vascular resistance, reducing preload and afterload on the heart. [, , , ]
Q2: How does flosequinan's vasodilatory effect differ from that of sodium nitroprusside?
A2: Unlike sodium nitroprusside, which solely reduces intracellular calcium levels ([Ca2+]i) to achieve vasodilation, flosequinan appears to reverse the calcium-sensitizing effect of phenylephrine in addition to decreasing [Ca2+]i. [] This suggests a unique mechanism of action for flosequinan.
Q3: How does flosequinan compare to milrinone in terms of its inotropic mechanism?
A4: Unlike milrinone, which exerts positive inotropy via phosphodiesterase inhibition and increased cyclic adenosine monophosphate (cAMP) levels, flosequinan's inotropic effect appears independent of cAMP. [] This suggests a distinct mechanism for flosequinan's inotropic activity.
Q4: Does flosequinan affect neurohormonal systems?
A5: While flosequinan does not typically increase plasma renin activity or aldosterone levels during short-term administration, chronic use may lead to activation of the sympathetic and renin-angiotensin systems, as evidenced by increased plasma norepinephrine and renin activity. [, ]
Q5: What is the molecular formula and weight of flosequinan?
A5: The molecular formula of flosequinan is C12H11FNO2S. Its molecular weight is 251.28 g/mol.
Q6: Are there any known material compatibility or stability concerns with flosequinan?
A6: The provided research papers primarily focus on flosequinan's pharmacological properties and do not provide detailed information regarding material compatibility or stability under various conditions. Further investigation is needed to assess these aspects.
Q7: Does flosequinan possess any catalytic properties?
A7: Flosequinan is not known to possess catalytic properties. It functions as a pharmaceutical agent through its interactions with biological systems rather than by catalyzing chemical reactions.
Q8: Have computational methods been used to study flosequinan?
A8: The provided research papers primarily focus on experimental investigations of flosequinan's properties. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for flosequinan.
Q9: What is known about the stability and formulation of flosequinan?
A10: Flosequinan is typically administered orally. [, , ] The research papers primarily focus on the pharmacokinetics and pharmacodynamics of flosequinan rather than providing in-depth details about its stability under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.
Q10: What is the current regulatory status of flosequinan?
A11: While flosequinan showed initial promise in treating heart failure, it was withdrawn from the market due to concerns about increased mortality with long-term use. [] This highlights the critical importance of comprehensive safety and efficacy assessments throughout drug development.
Q11: How is flosequinan metabolized in the body?
A12: Flosequinan undergoes extensive metabolism in the liver, primarily via S-oxidation, to its major active metabolite, flosequinan sulfone (also known as flosequinoxan). [, , , ] This metabolite contributes significantly to the overall pharmacological activity of flosequinan.
Q12: Does flosequinan exhibit stereoselective pharmacokinetics?
A13: Yes, flosequinan, possessing a chiral sulfoxide group, exhibits stereoselective pharmacokinetics. Studies in rats have shown differences in the pharmacokinetic parameters of its enantiomers, R(+)-flosequinan and S(-)-flosequinan. []
Q13: What is the role of intestinal bacteria in flosequinan metabolism?
A14: Intestinal bacteria play a significant role in the chiral inversion of flosequinan enantiomers. These bacteria can reduce both R(+)- and S(-)-flosequinan to flosequinan sulfide, which is then absorbed and subsequently oxidized back to both enantiomers in the body. []
Q14: How is flosequinan eliminated from the body?
A15: Flosequinan and its metabolite, flosequinan sulfone, are primarily eliminated through a combination of hepatic metabolism and renal excretion. [, ] The elimination half-life of flosequinan is relatively short, around 1.4 hours, while its metabolite has a much longer half-life of approximately 25 hours. []
Q15: Does renal impairment affect flosequinan pharmacokinetics?
A16: Yes, severe renal dysfunction significantly affects the pharmacokinetics of flosequinan. Studies show a decreased renal clearance of flosequinan and a prolonged elimination half-life of its active metabolite, flosequinan sulfone, in patients with renal impairment. [] This suggests a need for dosage adjustments in this patient population.
Q16: What about hepatic impairment? Does that affect flosequinan pharmacokinetics?
A17: Yes, hepatic impairment also impacts flosequinan pharmacokinetics. Studies indicate elevated flosequinan concentrations and a decreased systemic clearance in patients with compromised liver function. [] This highlights the importance of considering liver function when prescribing flosequinan.
Q17: Has flosequinan demonstrated efficacy in improving exercise tolerance in heart failure patients?
A18: Yes, clinical trials have shown that flosequinan can improve exercise tolerance in patients with heart failure. [, , , , , , ] It appears to achieve this by reducing cardiac workload through its vasodilatory effects and potentially improving skeletal muscle blood flow. [, ]
Q18: How does flosequinan affect hemodynamics in patients with heart failure?
A19: Flosequinan generally improves hemodynamics in heart failure patients by reducing pulmonary capillary wedge pressure, mean pulmonary artery pressure, and right atrial pressure. [, ] It also increases cardiac index and stroke index while decreasing systemic vascular resistance. [, ]
Q19: Are there known mechanisms of resistance to flosequinan?
A19: The development of resistance to flosequinan's vasodilatory effects is not well-documented in the provided research papers. Further investigation is required to explore potential mechanisms of resistance.
Q20: Are there significant safety concerns associated with flosequinan?
A21: Yes, despite initial promise, flosequinan was withdrawn from the market due to concerns regarding increased mortality with long-term use. [] This underscores the importance of continuous monitoring and comprehensive safety assessments throughout a drug's lifespan.
Q21: Have any specific drug delivery strategies been investigated for flosequinan?
A21: The research papers primarily focus on the pharmacological properties and clinical effects of flosequinan administered through conventional oral routes. There is limited information regarding targeted drug delivery approaches specifically for this compound.
Q22: Are there any known biomarkers for predicting flosequinan efficacy or toxicity?
A22: The research papers do not provide specific details about validated biomarkers for predicting the efficacy or toxicity of flosequinan. Further research is needed to explore potential biomarkers associated with flosequinan treatment outcomes.
Q23: What analytical techniques are commonly used to quantify flosequinan and its metabolites?
A24: High-performance liquid chromatography (HPLC) is a widely employed technique for the quantification of flosequinan and its metabolites in biological samples. [, , , ]
Q24: Is there information available regarding the environmental impact of flosequinan?
A24: The provided research papers primarily focus on the clinical and pharmacological aspects of flosequinan and do not offer detailed insights into its environmental impact or degradation pathways.
Q25: What is known about the dissolution and solubility properties of flosequinan?
A25: The research papers primarily focus on the pharmacokinetics and pharmacodynamics of flosequinan, with limited information on its dissolution rate or solubility in various media. Further research is needed to characterize these properties and their impact on bioavailability and efficacy.
Q26: Are there specific regulatory guidelines for analytical method validation for flosequinan?
A26: While the provided research papers do not explicitly detail specific regulatory guidelines, analytical method validation for pharmaceuticals like flosequinan generally adheres to international standards such as those established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Q27: Does flosequinan elicit any significant immunogenic responses?
A27: The provided research papers do not present evidence suggesting significant immunogenicity or immunological reactions associated with flosequinan administration.
Q28: Does flosequinan interact with drug transporters?
A28: The research papers primarily focus on flosequinan's metabolism and do not provide detailed information regarding its interactions with specific drug transporters. Further research is necessary to explore the potential for such interactions.
Q29: Can flosequinan induce or inhibit drug-metabolizing enzymes?
A29: The research papers do not provide specific details regarding flosequinan's potential to induce or inhibit drug-metabolizing enzymes.
Q30: What is known about the biocompatibility and biodegradability of flosequinan?
A30: The provided research papers focus on the pharmacological and clinical aspects of flosequinan and do not offer specific information regarding its biocompatibility or biodegradability.
Q31: Are there alternative medications to flosequinan for treating heart failure?
A32: Yes, various other medications are available for managing heart failure. These include angiotensin-converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), beta-blockers, diuretics, and digoxin. [, ] The choice of treatment depends on the individual patient and the severity of their condition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
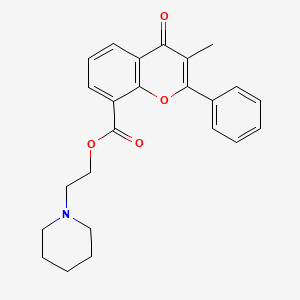
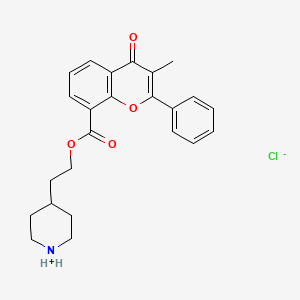

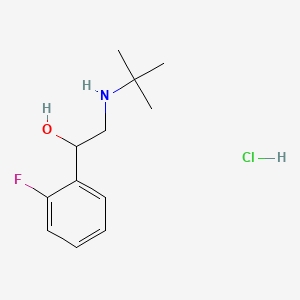



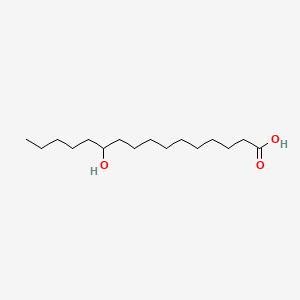
![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)
![2-({[4-(Hydroxymethyl)-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl]acetyl}amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B1672781.png)
![(8-Hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl) 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1672782.png)

